

# Comprehensive Analytical Validation Guide: Methyl 4-(carboxy)morpholine-2-carboxylate

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## Compound of Interest

Compound Name:	Methyl 4-(carboxy)morpholine-2-carboxylate
CAS No.:	2168502-64-3
Cat. No.:	B2706830

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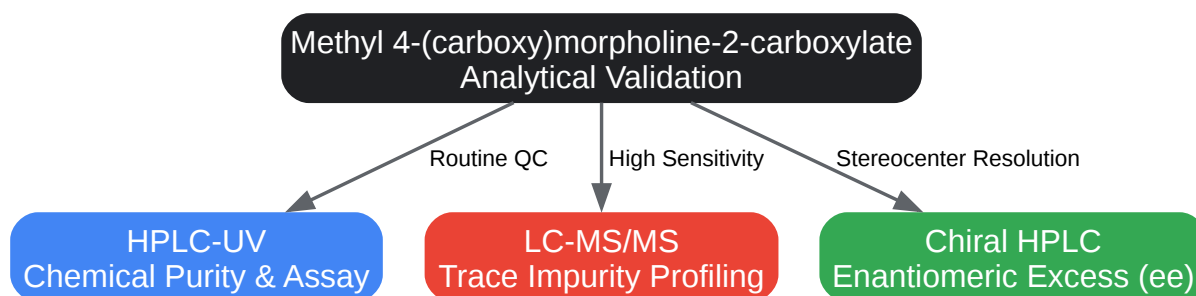
As a chiral building block, **Methyl 4-(carboxy)morpholine-2-carboxylate** (frequently utilized as its N-Boc or N-Cbz protected derivative) is indispensable in modern pharmaceutical synthesis. It serves as a core scaffold for complex therapeutics, including [1] and [2]. Because the pharmacological efficacy of these target drugs is highly stereospecific, and the intermediate is susceptible to process-related impurities, establishing a robust, self-validating analytical control strategy is paramount.

This guide objectively compares three orthogonal analytical modalities—HPLC-UV, LC-MS/MS, and Chiral HPLC—detailing the mechanistic causality behind each method and providing self-validating protocols compliant with ICH Q2(R2) guidelines.

## Physicochemical Profile & Analytical Causality

Designing an analytical method requires deconstructing the molecule's physicochemical behavior:

- Chromophoric Limitations: The morpholine ring, C2-methyl ester, and N4-carbamate lack extended  $\pi$ -conjugation.
  - Causality: This structural reality mandates low-wavelength UV detection (205–215 nm). Consequently, mobile phase selection is restricted to highly UV-transparent buffers (e.g., phosphoric acid) rather than UV-absorbing additives like acetate or formate when performing routine UV assays.
- Stereochemical Integrity: The C2 position is a chiral center.
  - Causality: Common synthetic routes (e.g., epoxide ring-opening) can lead to partial racemization via [3]. Therefore, achiral purity assays are insufficient alone and must be paired with normal-phase chiral chromatography to accurately determine enantiomeric excess (ee).
- Ionization Potential: While the N4-carbamate neutralizes the inherent basicity of the morpholine nitrogen, the ester and carbamate oxygens are readily protonated.
  - Causality: This makes Electrospray Ionization (ESI+) highly effective for LC-MS/MS, provided weak organic acids are used to facilitate protonation without causing ion suppression.



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Analytical workflow decision tree for **Methyl 4-(carboxy)morpholine-2-carboxylate** validation.

## Method Comparison & Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system, meaning the workflow cannot proceed unless built-in System Suitability Testing (SST) criteria are actively met.

## A. HPLC-UV: Assay & Chemical Purity

**Objective:** Routine batch release and quantification of major process impurities. **Mechanistic Choice:** A superficially porous particle (SPP) C18 column is selected. SPP technology provides UHPLC-like efficiency at standard HPLC backpressures, which is critical for sharpening peaks and resolving closely eluting ring-opened byproducts. Phosphoric acid is chosen over Trifluoroacetic Acid (TFA) to maintain a stable, flat baseline at 210 nm.

Step-by-Step Protocol:

- Mobile Phase Preparation:
  - Channel A: 0.1% Phosphoric acid in Milli-Q water.
  - Channel B: 100% LC-grade Acetonitrile.
- Chromatographic Conditions: Column: Waters XBridge C18 (4.6 x 150 mm, 3.5  $\mu$ m). Flow rate: 1.0 mL/min. Gradient: 10% B to 90% B over 15 minutes. Detection: UV at 210 nm.
- Sample Preparation: Dissolve the standard in 50:50 Water:Acetonitrile to a final concentration of 100  $\mu$ g/mL.
- Self-Validation Check (SST): Inject the standard solution 5 consecutive times. The system is validated for the run only if:
  - Peak tailing factor ( Tf )  $\leq$  1.5.
  - Resolution ( Rs ) between the main peak and the closest known impurity  $\geq$  2.0.
  - Relative Standard Deviation (%RSD) of peak area  $\leq$  2.0%.

## B. LC-MS/MS: Trace Impurity Profiling

Objective: Quantification of genotoxic impurities (GTIs) and trace degradants below the ICH M7 threshold. Mechanistic Choice: Formic acid (0.1%) is used instead of TFA. While TFA is an excellent ion-pairing agent for chromatography, it causes severe ion suppression in the mass spectrometer by forming stable, neutral ion pairs with the analyte. Formic acid provides the necessary protons for ESI+ without quenching the MS signal.

Step-by-Step Protocol:

- Mobile Phase Preparation:
  - Channel A: 0.1% Formic Acid in Water.
  - Channel B: 0.1% Formic Acid in Methanol.
- MS Parameters: ESI in positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 400°C. Utilize Multiple Reaction Monitoring (MRM) targeting specific precursor-to-product ion transitions for the ester cleavage.
- Self-Validation Check (SST): Inject a Limit of Quantitation (LOQ) standard (e.g., 1 ng/mL). The run is validated only if:
  - Signal-to-noise (S/N) ratio  $\geq 10:1$ .
  - A subsequent blank injection shows carryover  $\leq 5\%$  of the LOQ peak area.

## C. Chiral HPLC: Enantiomeric Excess (ee)

Objective: Resolution of (R) and (S) enantiomers. Mechanistic Choice: Normal-phase chiral chromatography utilizing amylose-based stationary phases relies on hydrogen bonding and steric inclusion. The carbamate carbonyl and the C2-ester carbonyl of the morpholine act as primary hydrogen-bond acceptors, interacting with the carbamate protons of the stationary phase to achieve baseline resolution.

Step-by-Step Protocol:

- Mobile Phase Preparation: Hexane / Isopropanol (85:15 v/v). Ensure solvents are strictly anhydrous to maintain stationary phase stability.

- Chromatographic Conditions: Column: Chiralpak AD-H (4.6 x 250 mm, 5  $\mu$ m). Flow rate: 0.8 mL/min. Isocratic elution. Detection: UV at 215 nm.
- Self-Validation Check (SST): Inject a racemic mixture standard. The system is validated only if:
  - Resolution (Rs) between the (R) and (S) enantiomers  $\geq$  2.5.



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ICH Q2(R2) compliant method validation lifecycle for pharmaceutical intermediates.

## Comparative Validation Performance Data

The following table summarizes the typical validation parameters achieved when applying the above self-validating methodologies to **Methyl 4-(carboxy)morpholine-2-carboxylate**, objectively demonstrating the performance limits of each technique.

Validation Parameter	HPLC-UV (Assay & Purity)	LC-MS/MS (Trace Impurities)	Chiral HPLC (ee%)
Linearity Range	10 - 150 µg/mL	1 - 100 ng/mL	5 - 100 µg/mL
Correlation Coefficient (R <sup>2</sup> )	> 0.9995	> 0.9950	> 0.9990
Limit of Detection (LOD)	0.5 µg/mL	0.1 ng/mL	0.2 µg/mL
Limit of Quantitation (LOQ)	1.5 µg/mL	0.3 ng/mL	0.6 µg/mL
Precision (%RSD, n=6)	0.8%	3.2%	1.1%
Accuracy (Recovery %)	99.2 - 101.5%	95.0 - 104.2%	98.5 - 102.0%
Primary Utility	Bulk API / Intermediate Release	Genotoxic Impurity Screening	Stereocenter Verification

## References

- Title: Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid Source: The Journal of Organic Chemistry (ACS Publications) URL:[[Link](#)]
- Title: Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors Source: Journal of Medicinal Chemistry (PMC/NIH) URL:[[Link](#)]
- Title: SPIROCYCLE COMPOUNDS AND METHODS OF MAKING AND USING SAME (EP 3675848 B1)

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## Sources

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- [2. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)
- [3. pubs.acs.org \[pubs.acs.org\]](#)
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